2,3-Dihydrospiro[isoindole-1,4'-oxane]
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
spiro[1,2-dihydroisoindole-3,4'-oxane] |
InChI |
InChI=1S/C12H15NO/c1-2-4-11-10(3-1)9-13-12(11)5-7-14-8-6-12/h1-4,13H,5-9H2 |
InChI Key |
MLMLLHZTQWROFC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12C3=CC=CC=C3CN2 |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dihydrospiro Isoindole 1,4 Oxane and Its Analogs
Classical and Conventional Synthetic Approaches
Traditional methods for building complex molecules like the spiro[isoindole-oxane] system often rely on linear, multi-step processes. These approaches involve the sequential construction of the dihydroisoindole framework followed by the formation of the spirocyclic junction through ring-closure reactions.
The dihydroisoindole, or isoindoline, core is a foundational component of the target spiro compound. Conventional syntheses of this moiety often involve several discrete chemical transformations. A common approach begins with readily available starting materials, such as α,α′-dibromo-o-xylene, which can be reacted with various primary amines in a basic medium to yield N-substituted 2,3-dihydro-1H-isoindoles. scispace.com This method, while effective, is characteristic of linear syntheses where each step requires isolation and purification of the intermediate product.
Once a suitably functionalized dihydroisoindole precursor is obtained, the critical step is the construction of the spirocyclic oxane ring. This is typically achieved through intramolecular cyclization or ring-closure reactions. One notable strategy involves the acid-catalyzed intramolecular reaction of isoindolinone-derived hydroxylactam derivatives that bear a tethered enone or enal moiety. nii.ac.jpnih.govbohrium.com In this process, an N-acyliminium ion is generated in situ, which then participates in a formal [4+2] cycloaddition with the pendant alkene, effectively forming the spiro-fused ring system in a single, diastereoselective step. nii.ac.jpnih.govbohrium.com
Another approach involves Lewis acid-catalyzed domino ring-opening and annulation reactions. For instance, activated spiro-oxindole aziridines can react with heteroarenes in a tandem sequence to create new spiro-fused polycyclic systems. nih.gov These methods highlight the importance of carefully designed precursors where an intramolecular event can be triggered to forge the challenging spiro junction.
Modern and Efficient Synthetic Strategies
In response to the limitations of classical linear syntheses, significant effort has been directed toward developing more efficient and atom-economical methods. These modern strategies, including one-pot multicomponent reactions and cycloaddition processes, allow for the rapid assembly of complex molecular architectures like the spiro[isoindole-oxane] scaffold.
Several MCRs have been developed for the synthesis of spiro[isoindole]-containing frameworks. For example, a three-component reaction of isatins, malononitrile (B47326), and phthalhydrazide, promoted by ultrasound irradiation, yields spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives. nih.gov Similarly, isoxazolyl-2,3-dihydrospiro[benzo[f]isoindole-1,3'-indoline] derivatives have been synthesized via a three-component reaction of substituted isatins, 1,4-naphthoquinone, and an amino-isoxazole derivative. nih.gov These reactions often proceed through a cascade of interconnected chemical events, enabling the construction of intricate spiro systems in a single operation.
| Reaction Type | Reactants | Product Scaffold | Key Features |
| 3-Component | Isatin (B1672199), Malononitrile, Phthalhydrazide | Spiro[indoline-pyrazolo-phthalazine] | Ultrasound-promoted, high efficiency nih.gov |
| 3-Component | Isatin, 1,4-Naphthoquinone, Aminoisoxazole | Spiro[benzo[f]isoindole-indoline] | Ceric ammonium (B1175870) nitrate (B79036) catalysis nih.gov |
| 3-Component | Arylamine, Isatin, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] | Acetic acid medium, room temperature beilstein-journals.org |
| 3-Component | Isocyanide, Acetylenic Ester, Isoxazolone | Azaspiro[4.4]nona-triene | Catalyst-free, zwitterionic intermediate nih.gov |
This table summarizes various multicomponent reactions used to generate spiro systems related to the spiro[isoindole-oxane] core.
Cycloaddition reactions are a cornerstone of modern synthetic chemistry, providing a powerful means to construct cyclic and heterocyclic systems with high regio- and stereoselectivity. These reactions have been extensively applied to the synthesis of spiro[isoindole-oxane] and its analogs.
A prominent strategy is the intramolecular formal [4+2] cycloaddition of in situ generated N-acylenamides with tethered enones. nii.ac.jpnih.govbohrium.comresearchgate.net This acid-catalyzed process allows for the construction of both the spiro ring system and an adjacent fused ring in a highly controlled manner. Another example is the formal [4+1] annulation reaction between fused 1H-pyrrole-2,3-diones and diazooxindoles, which provides a catalyst-free, diastereoselective route to spiro[dihydrofuran-2,3'-oxindoles], heteroanalogs of the target oxane system. beilstein-journals.org
Among the most elegant cycloaddition strategies for building spiro[isoindole] frameworks are those mediated by azomethine ylides. Azomethine ylides are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles to form five-membered nitrogen-containing heterocycles. nih.gov
This approach is frequently employed in a one-pot, three-component fashion. Typically, an α-amino acid (such as sarcosine (B1681465) or proline) is condensed with a carbonyl compound (like isatin, an isoindole precursor) to generate the azomethine ylide in situ. nih.goviaea.org This transient ylide is then trapped by a suitable dipolarophile, such as an activated alkene, to construct the spiro-pyrrolidine ring stereospecifically. nih.goviaea.org This methodology allows for the creation of complex spiro-polycyclic systems with multiple stereocenters in a single, highly convergent step. nih.gov Recent advances have even demonstrated the use of visible light photoredox catalysis to generate azomethine ylides for these powerful cycloaddition reactions. rsc.org
| Ylide Generation | Dipolarophile | Product | Key Features |
| Isatin + Sarcosine | trans-1,2-Dibenzoylethylene | Spiro[indoline-pyrrolidine] | High regio- and stereoselectivity iaea.org |
| Isatin + L-proline | (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-dione | Spiropyrrolizidine | One-pot, three-component nih.gov |
| Tertiary Amine + Visible Light | Maleimide Derivatives | Functionalized N-heterocycles | Photoredox catalysis rsc.org |
| Ninhydrin + Tetrahydroisoquinoline | Chalcone | Spiroindane-1,3-diones | Good yields and diastereoselectivity nih.gov |
This table provides an overview of different azomethine ylide-mediated cycloaddition strategies for synthesizing spiro-heterocyclic compounds.
Cycloaddition Reactions in the Formation of Spiro[isoindole-oxane] Systems
Other 1,3-Dipolar Cycloaddition Routes
Beyond the more common approaches, other 1,3-dipolar cycloaddition reactions serve as powerful tools for the construction of complex spiro-heterocyclic frameworks analogous to the spiro[isoindole-oxane] system. These reactions typically involve the in-situ generation of a 1,3-dipole, which then reacts with a dipolarophile to form a five-membered ring.
A notable example is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. researchgate.netnih.gov For instance, azomethine ylides generated from the reaction of isatin derivatives and amino acids like sarcosine can react with olefinic dipolarophiles. scispace.com This strategy has been successfully employed to synthesize a variety of spirooxindole-pyrrolidine derivatives with a high degree of regio- and stereoselectivity. researchgate.netmdpi.com The reaction between an azomethine ylide and 3-acetonylideneoxindole has been shown to produce novel dispirooxindole derivatives with high regioselectivity. nih.gov Although these examples lead to spiro-pyrrolidine rings rather than an oxane ring, the underlying principle of using an exocyclic double bond on a heterocyclic core as a dipolarophile is directly relevant to the synthesis of 2,3-dihydrospiro[isoindole-1,4'-oxane]. A similar strategy could be envisioned where an appropriate oxygen-containing dipolarophile is used.
Furthermore, nitrile oxides are effective 1,3-dipoles for constructing isoxazoline-fused spiro compounds. The reaction of arylnitrile oxides with steroidal alkenes has been shown to proceed in a highly regio- and stereoselective manner to form spiro-isoxazolines. researchgate.net This highlights the versatility of 1,3-dipolar cycloaddition in creating spirocyclic systems with oxygen-containing rings.
The palladium-catalyzed carbonylative coupling of imines, 2-bromopyridines, and o-trimethylsilylaryl triflates can generate mesoionic pyridine-based 1,3-dipoles in situ. These dipoles can then undergo cycloaddition with arynes to form fused heterocyclic systems like pyrido[2,1-α]isoindoles, demonstrating a sophisticated one-pot approach to complex nitrogen heterocycles. mcgill.ca
Annulation Reactions and Intramolecular Cyclizations
Annulation reactions provide a powerful strategy for the construction of the cyclic systems found in 2,3-dihydrospiro[isoindole-1,4'-oxane] and its analogs. These reactions involve the formation of a new ring onto a pre-existing scaffold. For instance, asymmetric [3+3] and [4+2] annulation reactions of 2,3-dioxopyrrolidines with 3-alkylidene oxindoles have been developed to construct diverse chiral heterocyclic frameworks. nih.gov Similarly, a zinc-catalyzed enantioselective [3+3] annulation of indoline-2-thiones with isatylidene malononitriles has been used to synthesize chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives. mdpi.com These methods, while not directly producing the oxane ring, showcase the potential of annulation strategies in building complex spiro compounds.
Intramolecular cyclization is another key approach. Strategies have been developed to generate N-acyliminium ions from isoindolinone-derived hydroxylactam derivatives. These intermediates can then undergo intramolecular reactions, such as a Michael addition followed by a Mannich reaction or a [4+2] cycloaddition, to construct spiro ring derivatives at the benzylic position of the isoindolinone core. bohrium.com Furthermore, indium(III)-catalyzed intramolecular cyclization of homopropargyl azides offers a route to substituted pyrroles, demonstrating the utility of metal-catalyzed cyclizations in forming heterocyclic rings. nih.gov
A cascade reaction of tryptamine-derived isocyanide and ynone under transition metal-free conditions has been developed to construct structurally unusual polycyclic spiroindolines with excellent diastereoselectivity. rsc.org This domino transformation highlights the efficiency of cascade processes in building molecular complexity in a single step.
Stereoselective Synthesis of 2,3-Dihydrospiro[isoindole-1,4'-oxane] Systems
The biological activity of spirocyclic compounds is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.
Diastereoselective Control in Spirocenter Formation
Achieving diastereoselective control during the formation of the spirocenter is a critical challenge in the synthesis of spiro[isoindole-oxane] systems. Several strategies have been employed to address this, often relying on the inherent stereochemistry of the starting materials or the use of chiral catalysts.
One-pot, three-component 1,3-dipolar cycloaddition reactions have proven effective in achieving high diastereoselectivity. For example, the reaction of substituted isatins, sarcosine, and 1-methyl-3,5-bis[(E)-arylidene]piperidin-4-one yields highly functionalized dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine]-2(1H),4′′-dione derivatives with excellent chemo-, regio-, and stereoselectivity. researchgate.net The relative stereochemistry of the products in such reactions is often confirmed by single-crystal X-ray diffraction.
The reaction of tryptamine-derived isocyanides with ynones proceeds via a cascade reaction to form polycyclic spiroindolines with excellent diastereoselectivity under transition-metal-free conditions. rsc.org Similarly, a cascade [5+1] double Michael reaction between thiooxindoles and dibenzalacetones has been reported for the diastereoselective synthesis of spiro(thio)oxindoles. nih.gov
The use of chiral auxiliaries is another powerful approach. For instance, the 1,3-dipolar cycloaddition of azomethine ylides with a chiral menthyl cinnamate (B1238496) as the dipolarophile can lead to the formation of spirooxindolopyrrolidines with high diastereoselectivity (>99:1 dr). scispace.com
Regioselectivity and Stereochemical Outcome in Ring-Forming Reactions
For instance, in the synthesis of spiro-oxindolopyrrolidines via the cycloaddition of azomethine ylides with chiral cinnamoyl oxazolidinone, high regioselectivity is observed. scispace.com Interestingly, switching the chiral auxiliary on the dipolarophile from an oxazolidinone to a menthyl group can lead to an inversion of regioselectivity, highlighting the subtle factors that can control the reaction outcome. scispace.com Theoretical calculations, such as density functional theory (DFT), are often employed to understand and predict the regioselectivity of these reactions by analyzing global and local reactivity indices. scispace.com
The stereochemical outcome can also be influenced by reaction conditions. For example, the synthesis of spiro[dihydrofuran-2,3'-oxindoles] through a formal [4+1] cycloaddition of fused 1H-pyrrole-2,3-diones with diazooxindoles proceeds with high diastereoselectivity without the need for a catalyst. beilstein-journals.orgnih.gov The structure and relative stereochemistry of the resulting cycloadducts are typically confirmed using spectroscopic techniques like 1H and 13C NMR, as well as single-crystal X-ray analysis. researchgate.net
| Reaction Type | Reactants | Key Features | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Isatin, Sarcosine, Piperidin-4-one derivative | One-pot, three-component | High chemo-, regio-, and stereoselectivity | researchgate.net |
| Cascade Reaction | Tryptamine-derived isocyanide, Ynone | Transition metal-free | Excellent diastereoselectivity | rsc.org |
| 1,3-Dipolar Cycloaddition | Azomethine ylide, Chiral menthyl cinnamate | Use of chiral auxiliary | High diastereoselectivity (>99:1 dr) | scispace.com |
| Formal [4+1] Cycloaddition | Fused 1H-pyrrole-2,3-dione, Diazooxindole | Catalyst-free | High diastereoselectivity | beilstein-journals.orgnih.gov |
Green Chemistry Principles in the Synthesis of 2,3-Dihydrospiro[isoindole-1,4'-oxane]
The application of green chemistry principles to the synthesis of complex molecules like 2,3-dihydrospiro[isoindole-1,4'-oxane] is a growing area of focus. These principles aim to reduce waste, use less hazardous materials, and improve energy efficiency.
Ultrasound and microwave irradiation are two techniques that align with green chemistry principles by often reducing reaction times and improving yields. For example, an ultrasound-promoted synthesis of spiro[indole-3,5'- beilstein-journals.orgCurrent time information in Le Flore County, US.oxathiolanes] in water has been reported, showcasing the use of a green solvent and an alternative energy source. nih.gov Similarly, microwave-assisted multicomponent domino reactions have been employed for the synthesis of spiro compounds with potential anticancer activity, using ethanol (B145695) as a solvent and an ionic liquid as an organocatalyst. mdpi.com
The use of water as a solvent is a key aspect of green chemistry. A catalyst-free, three-component synthesis of tetrahydrospiro[indole-3,3′-pyrazole] derivatives has been achieved in water at room temperature, demonstrating a highly environmentally benign approach. colab.ws
Catalyst-Free Methodologies for Spiro[isoindole-oxane] Production
Developing catalyst-free synthetic methods is a significant goal in green chemistry as it eliminates the need for often toxic and expensive metal catalysts and simplifies purification processes.
A notable example of a catalyst-free approach is the diastereoselective synthesis of spiro[dihydrofuran-2,3'-oxindoles] via a formal [4+1] cycloaddition reaction. This reaction proceeds between fused 1H-pyrrole-2,3-diones and diazooxindoles in anhydrous acetonitrile (B52724) at room temperature, providing the desired products in good yields. beilstein-journals.orgnih.gov The completion of the reaction can often be monitored visually by a color change in the reaction mixture. nih.gov
Another example is the catalyst-free, three-component synthesis of highly functionalized 2,3-dihydropyrroles from amines, aromatic aldehydes, and α-ketoamides. researchgate.net This atom-economical reaction is highly stereoselective and generates complex heterocycles in a single step. Similarly, a catalyst-free protocol for the direct regiospecific synthesis of C3-functionalized pyrroles has been developed through a multicomponent "just-mix" approach under open-flask conditions. rsc.org
The synthesis of isoxazole-spirooxindole-tetrahydrothiophene hybrids has also been achieved regioselectively and in excellent yields through cascade reactions under catalyst-free conditions. researchgate.net These examples demonstrate a clear trend towards the development of more sustainable and efficient methods for the construction of complex spirocyclic systems.
| Reaction Type | Reactants | Solvent | Key Advantage | Reference |
|---|---|---|---|---|
| Formal [4+1] Cycloaddition | Fused 1H-pyrrole-2,3-dione, Diazooxindole | Acetonitrile | High diastereoselectivity | beilstein-journals.orgnih.gov |
| Three-component reaction | Isatin, Phenylhydrazine, Active methylene (B1212753) compound | Water | Environmentally benign | colab.ws |
| Three-component reaction | Amine, Aromatic aldehyde, α-ketoamide | Not specified | Atom-economical, stereoselective | researchgate.net |
| Cascade reaction | Not specified for isoxazole-spirooxindole-tetrahydrothiophene | Not specified | High yields, regioselective | researchgate.net |
Microwave-Assisted Synthetic Transformations
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of complex heterocyclic scaffolds, including spiro-isoindole derivatives. nih.gov This method often leads to significantly reduced reaction times, improved product yields, and better quality compared to conventional heating methods. mdpi.com The application of microwave irradiation in 1,3-dipolar cycloaddition reactions has been particularly effective for constructing spirooxindole-pyrrolidine and -pyrrolizidine core structures. mdpi.comnih.gov
One notable application involves the one-pot, three-component reaction of isatins, an amino acid (such as L-proline), and various dipolarophiles. mdpi.comnih.gov For instance, the synthesis of spirooxindole-pyrrolizidine analogues was achieved rapidly through the microwave-assisted 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from L-proline and isatin, with β-nitrostyrenes. nih.gov Similarly, a series of functionalized spiro[indoline-3,2′-pyrrolidin]-2-one derivatives were prepared from isatins, substituted chalcones, and amino acids in methanol (B129727) at 80 °C under microwave irradiation. mdpi.com This approach reduced the reaction time to just 5 minutes, a significant improvement over the 3 hours required under conventional reflux conditions. mdpi.com
Microwave heating has also been successfully employed in the synthesis of other spiro-fused heterocycles. For example, spiro[indoline-3,2′-thiazolidines] were synthesized via the microwave-assisted reaction of isatin-3-imines with thioglycolic acid in DMF using ZrSiO₂ as a catalyst. mdpi.comnih.gov Another study reported the condensation of isoniazid (B1672263) and isatin, followed by cyclocondensation with mercaptoacetic acid under microwave conditions to produce spiro-[indole-thiazolidine] compounds. tsijournals.com These examples underscore the efficiency and broad applicability of microwave technology in generating diverse spiro-isoindole analogs.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Spirooxindole Analogs
| Product Type | Reactants | Conditions (Microwave) | Time (MW) | Yield (MW) | Time (Conventional) | Yield (Conv.) | Reference |
|---|---|---|---|---|---|---|---|
| Spiro[indoline-3,2′-pyrrolidin]-2-one | Isatin, Chalcone, L-proline | MeOH, 80 °C | 5 min | High | 3 h | Moderate | mdpi.com |
| Spiro[pyrrolidine-2,3′-oxindoles] | Isatin, α-amino acids, (E)-2-aryl-1-nitroethenes | Polar Solvents, 60 °C | 5-15 min | up to 91% | 120-240 min | up to 65% | nih.gov |
| 2-Arylindoles | Anilines, Phenacyl bromides | Solvent-free, 600 W | 1 min | 52-75% | 3 h (alkylation step) | Good | sciforum.net |
Solvent-Free and Aqueous Reaction Media Approaches
In alignment with the principles of green chemistry, significant efforts have been directed towards developing synthetic protocols that minimize or eliminate the use of volatile and hazardous organic solvents. nih.gov Solvent-free (mechanochemical) and aqueous reaction media have proven to be viable and environmentally benign alternatives for the synthesis of spiro-isoindole derivatives. nih.govrsc.org
A notable example is the synthesis of spiro[indole-pyrrolidine] derivatives through the Michael condensation of 3-dicyanomethylene-2H-indol-2-ones with isothiocyanate derivatives. nih.gov This transformation was successfully carried out under both aqueous and mechanochemical (solvent-free) conditions. These methods offer several advantages, including operational simplicity, ambient reaction temperatures, short reaction times, and excellent product yields, thereby providing a sustainable alternative to conventional solvent-based syntheses. nih.gov
Water has also been utilized as a green solvent for multicomponent reactions to produce complex heterocyclic structures. A green synthesis of spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives was developed using a Cu(OTf)₂-catalyzed multicomponent cascade reaction of α-diazo esters, water, isatins, and malononitrile or ethyl cyanoacetate. rsc.org This method is characterized by its step economy and the use of a harmless solvent. rsc.org Similarly, solvent-free conditions have been applied to the Bischler indole (B1671886) synthesis, where microwave irradiation of solid-state mixtures of anilines and phenacyl bromides provides a general method for preparing 2-arylindoles without any solvent. sciforum.net This one-pot, solvent-free approach simplifies the experimental procedure and often leads to improved yields. sciforum.net
Table 2: Green Synthetic Approaches for Spiro-Isoindole Analogs
| Product | Method | Key Features | Yield | Reference |
|---|---|---|---|---|
| Spiro[indole-pyrrolidine] Derivatives | Aqueous Media | Environmentally friendly, ambient temperature | 85-97% | nih.gov |
| Spiro[indole-pyrrolidine] Derivatives | Mechanochemistry (Solvent-Free) | Short reaction times, experimental simplicity | 86-93% | nih.gov |
| Spiro[2,3-dihydrofuran-3,3′-oxindole] Derivatives | Aqueous Media (Cu(OTf)₂ catalyst) | Step economy, harmless solvent | 60-99% | rsc.org |
| Spirooxindole Derivatives | Solvent-Free (Fe₃O₄@L-arginine catalyst) | Room temperature, magnetic catalyst recovery | High | mdpi.com |
Development of Recyclable Catalyst Systems
The development of recyclable catalysts is a cornerstone of sustainable chemistry, aiming to reduce waste and improve the economic feasibility of synthetic processes. In the context of spiro-isoindole synthesis, heterogeneous catalysts, particularly those based on magnetic nanoparticles (MNPs), have gained prominence due to their high efficiency and ease of separation and reuse. mdpi.comnih.gov
Magnetic nanoparticles serve as excellent supports for catalytic species, allowing for their simple recovery from the reaction mixture using an external magnet. mdpi.com An Fe₃O₄@L-arginine nanocomposite was developed as an efficient and reusable heterogeneous catalyst for the solvent-free, room-temperature, multicomponent synthesis of spirooxindole derivatives. mdpi.com This catalyst demonstrated excellent reusability, maintaining its activity for at least five consecutive reaction cycles. Another example involves Ni₀.₅Cu₀.₅Fe₂O₄ MNPs, synthesized using Arabic gum as a non-toxic template, which served as an efficient nanocatalyst for the one-pot, multicomponent synthesis of tetrahydropyran (B127337) derivatives under solvent-free, microwave-assisted conditions. mdpi.com
Transition metal catalysts, valued for their effectiveness in constructing spirooxindoles, can also be designed for recyclability. nih.gov For instance, a copper triflate (Cu(OTf)₂) catalyst used in the aqueous synthesis of spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives could be recycled up to four times without a significant loss in product yield. rsc.org The use of polyethylene (B3416737) glycol (PEG-400) as a recyclable reaction medium in conjunction with a catalyst has also been reported, further enhancing the green credentials of the synthetic protocol. nih.gov These advances in recyclable catalyst systems represent a significant step towards more sustainable and cost-effective production of complex spiro-heterocyclic compounds.
Table 3: Performance of Recyclable Catalysts in Spiro-Compound Synthesis
| Catalyst | Product Type | Key Advantage | Number of Cycles | Yield Maintenance | Reference |
|---|---|---|---|---|---|
| Fe₃O₄@L-arginine | Spirooxindole Derivatives | Magnetic recovery, solvent-free | At least 5 | Consistent performance | mdpi.com |
| MgFe₂O₄@Tris | Pyrazolo[3,4-d]pyrimidine Derivatives | Magnetic recovery, aqueous media | 5 | No significant loss in activity | mdpi.com |
| Fe₃O₄@SiO₂-TCT-Theophylline | Pyrano-phenazine Derivatives | Magnetic recovery | 5 | No significant loss in activity | mdpi.com |
| Cu(OTf)₂ | Spiro[2,3-dihydrofuran-3,3′-oxindole] | Recyclable catalyst, aqueous media | 4 | No sharp loss of yield | rsc.org |
Reaction Chemistry and Functionalization of 2,3 Dihydrospiro Isoindole 1,4 Oxane Derivatives
Reactivity Studies and Mechanistic Investigations
Understanding the underlying mechanisms of formation and transformation is crucial for the rational design and synthesis of complex spiro compounds. Studies often focus on reaction pathways, intermediate stability, and the thermodynamic and kinetic factors that control product outcomes.
The synthesis of spiro-isoindolinone and related spiro-oxindole frameworks frequently proceeds through multi-component reactions where key intermediates dictate the final structure. One of the most common pathways is the [3+2] cycloaddition reaction, which involves the in situ generation of an azomethine ylide. nih.gov This ylide, typically formed from the reaction of an isatin (B1672199) (or a related precursor for isoindolinones) and an amino acid, acts as a three-atom component that reacts with a dipolarophile to construct the five-membered heterocyclic ring spiro-fused to the isoindolinone core. nih.gov
Another significant pathway is the Pictet-Spengler reaction. Mechanistic studies on the synthesis of spiroindolones, a related class of compounds, have shown that the reaction proceeds through the formation of imine intermediates. nih.govnih.govresearchgate.net The geometry of these imines (E/Z isomers) can significantly influence the stereochemical outcome of the cyclization step. nih.govresearchgate.net Under thermodynamic conditions, it is proposed that the reaction may proceed through reversible formation of bis-spiro intermediates, with the subsequent bond migration to form the final six-membered ring being the rate-determining step. nih.gov In other syntheses, such as the spirocyclization reaction of β-amino amides with isatins, an unstable initial adduct is formed, which then eliminates water to yield an imine intermediate that undergoes ring-closure to the final spiro product. mdpi.com
The diastereoselectivity of spiro-compound synthesis is often governed by a delicate interplay between kinetic and thermodynamic control. In the context of the Pictet-Spengler reaction for spiroindolones, studies have demonstrated that different reaction conditions favor different product isomers. nih.govnih.govresearchgate.net
Kinetic Control : At lower temperatures, the reaction is under kinetic control. The product distribution is determined by the activation energy of the cyclization of the pre-formed imine isomers. For instance, the cyclization of a specific Z-imine intermediate may preferentially lead to the trans diastereoisomer. nih.govresearchgate.net
Thermodynamic Control : At higher temperatures, the reaction is under thermodynamic control. Under these conditions, the reaction steps may become reversible, allowing the system to equilibrate to the most thermodynamically stable product. nih.gov In some cases, this also leads to the trans product, not because of the initial imine geometry, but because the trans configuration is sterically favored and more stable. nih.govresearchgate.net Acid-catalyzed scission of the C1-N2 bond at the spiro center can also contribute to the isomerization towards the more stable diastereomer under thermodynamic conditions. nih.gov
These findings highlight that the final stereochemistry is not always dependent on the initial geometry of the intermediates, but rather on whether the reaction is governed by the rate of formation (kinetics) or the stability of the final product (thermodynamics). nih.gov
Reaction conditions such as solvent, temperature, catalyst, and reactant concentration have a profound effect on the yield and selectivity of the synthesis of spiro[isoindole-oxane] derivatives and their analogs.
The choice of catalyst is critical. For example, in the synthesis of spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives, copper-based catalysts like Cu(OTf)₂ were found to be effective, and the catalyst could be recycled multiple times without a significant loss in product yield. rsc.org Similarly, the synthesis of certain spiro[dihydropyridine-oxindoles] proceeds efficiently in acetic acid at room temperature without the need for a catalyst. beilstein-journals.org
Temperature and reaction time are also key variables. The synthesis of di-spirooxindoles via a [3+2] cycloaddition was achieved by refluxing in methanol (B129727) at 60 °C for 1 to 1.5 hours. nih.gov In contrast, diastereoselectivity in the Pictet-Spengler reaction can be tuned by temperature, with lower temperatures favoring kinetic products and higher temperatures favoring thermodynamic products. nih.govresearchgate.net
The concentration of reactants can also influence the reaction pathway. In one study, the E/Z ratio of an imine intermediate in a Pictet-Spengler reaction was directly influenced by the molar concentration of the reactants in ethanol (B145695). researchgate.net
| Reaction Type | Reactants | Conditions Varied | Observation | Reference |
|---|---|---|---|---|
| Pictet-Spengler Reaction | rac-α-methyltryptamine, 5-chloroisatin | Concentration in EtOH at 80 °C | A concentration of 2.85 M yielded a 23:1 E/Z imine ratio, while 0.95 M yielded a 1:20 E/Z ratio. | researchgate.net |
| Darzens Reaction | 5-methylisatin, phenacyl bromide | Base/Solvent | K₂CO₃ in CHCl₃ at 50 °C for 10 hours selectively produced the spiro epoxyoxindole in 85% yield. | beilstein-journals.org |
| [4+1] Annulation | Fused 1H-pyrrole-2,3-diones, Diazooxindoles | Substituents & Temperature | Electron-withdrawing groups on the diazooxindole required additional heating to achieve product formation. | beilstein-journals.org |
| Spirocondensation | β-amino amides, Isatins | Synthesis Method | Microwave irradiation gave good to excellent yields (60-85%), often superior to high-speed ball milling or catalyst-free conditions. | mdpi.com |
Derivatization and Structural Modifications of the Spiro[isoindole-oxane] Framework
Post-synthesis modification of the spiro[isoindole-oxane] core is a key strategy for creating libraries of compounds for further study. This involves adding various functional groups or synthesizing entirely new analogs by altering the foundational building blocks.
Functionalization can be achieved at several positions on the spiro[isoindole-oxane] skeleton, including the nitrogen atom of the isoindole ring and the aromatic portion of the molecule. N-alkylation and N-acylation are common strategies. For instance, in the synthesis of related 2-oxindole derivatives, the nitrogen atom can be protected with a Boc-group to prevent undesired N-alkylation during subsequent modification steps at other positions. mdpi.comnih.gov In some cases, N-alkylation can occur simultaneously with the spiro-ring formation, as seen in the Darzens reaction where using two equivalents of phenacyl bromide leads to the N-alkylated spiro epoxyoxindole. beilstein-journals.org
Further derivatization can be achieved through reactions on the aromatic ring or on substituents attached to the core structure. For example, isoindolinone derivatives have been converted to spiro-fused systems using halonium ion-mediated strategies with reagents like N-Bromosuccinimide (NBS). rsc.org These methods allow for the introduction of halogen atoms, which can serve as handles for further cross-coupling reactions, thereby expanding the structural diversity of the molecule.
The synthesis of novel analogs is primarily achieved by systematically varying the starting materials in multi-component reactions. This approach allows for the creation of a wide range of structurally diverse molecules.
For example, a library of di-spirooxindole analogs was prepared by reacting various substituted isatins (with chloro, fluoro, nitro, methoxy, and methyl groups) with a series of cyclohexanone-based chalcones bearing different aromatic substituents. nih.gov This modular approach demonstrates how the electronic properties and steric bulk of the final compound can be finely tuned. Similarly, the synthesis of isoxazolyl-2,3-dihydrospiro[benzo[f]isoindole-1,3'-indoline] derivatives was accomplished via a three-component reaction involving substituted isatins, 1,4-naphthoquinone, and a functionalized isoxazole (B147169) precursor. nih.gov
The synthesis of new 2,3-dihydroindole derivatives from polyfunctional 2-oxindoles showcases another strategy for creating analogs. mdpi.comnih.gov By employing chemoselective reduction methods, different functional groups within the molecule can be targeted to produce new structures. nih.gov This highlights the potential for transforming the spiro[isoindole-oxane] core into related, but distinct, chemical entities. The development of synthetic routes to spiro[dihydropyridine-oxindoles] and spiro[dihydrofuran-2,3'-oxindoles] further illustrates the versatility of using isatin-based multicomponent reactions to generate a wide array of spiro-fused heterocyclic analogs. beilstein-journals.orgbeilstein-journals.org
Specific Transformations Involving the Spiro[isoindole-oxane] Scaffold
Ring-Opening Reactions and Subsequent Derivatization
While specific examples of ring-opening reactions for the 2,3-Dihydrospiro[isoindole-1,4'-oxane] parent structure are not extensively detailed in the literature, the chemistry of related heterocyclic systems allows for postulation of potential pathways. Ring-opening reactions would likely target either the C-N bond of the isoindole or the C-O bonds of the oxane ring, typically under reductive or oxidative conditions, or through acid/base catalysis. Subsequent derivatization of the resulting intermediates can lead to a diverse array of functionalized molecules.
For instance, cleavage of the isoindole ring could yield functionalized ortho-substituted benzene (B151609) derivatives, which can then be used as building blocks in further synthetic endeavors. The table below outlines a plausible, generalized reaction scheme for such a transformation.
Table 1: Plausible Ring-Opening and Derivatization Strategy
| Step | Reaction Type | Reagents (Example) | Intermediate/Product | Potential Functionalization |
|---|---|---|---|---|
| 1 | Reductive Cleavage | Strong reducing agents (e.g., LiAlH₄) | Amino alcohol | N-alkylation, N-acylation |
| 2 | Oxidative Cleavage | Oxidants (e.g., KMnO₄, O₃) | Dicarboxylic acid | Esterification, Amidation |
These hypothetical pathways underscore the potential of the spiro[isoindole-oxane] scaffold as a precursor to complex molecules through controlled ring-opening and derivatization strategies.
Nucleophilic and Electrophilic Transformations
The isoindole nucleus is electron-rich, making it inherently nucleophilic. This reactivity is often exploited in electrophilic aromatic substitution reactions. For the 2,3-Dihydrospiro[isoindole-1,4'-oxane] system, the benzene ring of the isoindole moiety is the primary site for such transformations.
Conversely, the isoindole can be rendered electrophilic through a process known as umpolung. nih.gov Protonation of the isoindole at the C1 position generates an isoindolium salt. nih.gov This electrophilic species can then react with nucleophiles. This strategy has been successfully employed in one-pot syntheses of polycyclic isoindolines through a Pictet-Spengler-type cyclization. nih.gov In this reaction, an in situ-generated nucleophilic isoindole is converted to an electrophilic isoindolium ion via protonation, which then undergoes cyclization. nih.gov
Table 2: Nucleophilic vs. Electrophilic Reactivity
| Reactivity Type | Description | Key Intermediate | Common Reactions |
|---|---|---|---|
| Nucleophilic | The electron-rich isoindole ring attacks electrophiles. The lone pair on the nitrogen enhances the nucleophilicity of the α-position. nih.gov | Isoindole | Electrophilic Aromatic Substitution (e.g., nitration, halogenation), Michael Additions. nih.gov |
| Electrophilic | Protonation or reaction with an electrophile forms an electrophilic species that reacts with nucleophiles. This can sometimes lead to polymerization. nih.gov | Isoindolium Salt | Pictet-Spengler-type Cyclizations, additions of various nucleophiles. nih.gov |
These dual modes of reactivity make the spiro[isoindole-oxane] scaffold a versatile substrate for creating a wide range of derivatives by carefully selecting reaction partners and conditions.
Dimerization and Polymerization Tendencies (of related isoindoles)
A significant characteristic of the parent 2H-isoindole system is its instability and tendency to undergo dimerization and polymerization. nih.govua.es Isoindoles are highly reactive moieties that can act as dienes in Diels-Alder reactions. ua.esnih.gov This reactivity can lead to self-dimerization, which is a common pathway for the decomposition of unstable isoindoles. nih.gov
Polymerization is another known reaction pathway, particularly when an isoindole reacts incompletely with an electrophile. nih.gov The resulting electrophilic species can then be attacked by unreacted, nucleophilic isoindole molecules, initiating a polymerization cascade. nih.gov While the spiro[isoindole-oxane] structure is a dihydroisoindole, which is more stable than the fully aromatic isoindole, the potential for aromatization followed by dimerization or polymerization exists, especially under oxidative conditions. ua.es The synthesis of benzo[f]isoindole dimers through oxidative radical dimerization has been demonstrated, highlighting this tendency in related structures. acs.org Isoindole polymers are also of interest for applications in materials science, such as in organic semiconductors. google.com
Table 3: Competing Reaction Pathways in Related Isoindoles
| Process | Description | Driving Force | Relevance to Spiro[isoindole-oxane] |
|---|---|---|---|
| Dimerization | Isoindoles can act as both diene and dienophile in a [4+2] cycloaddition (Diels-Alder reaction). ua.esnih.gov | Aromatic stabilization of the resulting adduct. | Under conditions that promote aromatization of the dihydroisoindole ring, dimerization could occur. |
| Polymerization | Chain reaction initiated by the reaction of a nucleophilic isoindole with an electrophilic isoindolium species. nih.gov | High reactivity of the isoindole nucleus. | A potential side reaction during electrophilic transformations if conditions are not carefully controlled. |
Understanding these inherent tendencies is crucial for the successful synthesis and manipulation of derivatives based on the 2,3-Dihydrospiro[isoindole-1,4'-oxane] scaffold.
Advanced Characterization Methodologies for Structural Elucidation
Spectroscopic Analysis for Complex Molecular Structure Determination
Spectroscopic methods are fundamental in probing the chemical environment of atoms and the nature of chemical bonds within a molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
1D NMR (¹H, ¹³C) for Connectivity and Local Environment Analysis
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton in the 2,3-Dihydrospiro[isoindole-1,4'-oxane] molecule. The aromatic protons on the isoindole ring would appear in the downfield region (typically 7.0-8.0 ppm). The protons of the methylene (B1212753) groups in both the isoindole and oxane rings would appear more upfield. The chemical shift, integration (ratio of protons), and multiplicity (splitting pattern) of each signal would provide critical information about the electronic environment and neighboring protons, respectively.
¹³C NMR: A carbon-13 NMR spectrum would display a single peak for each unique carbon atom. The aromatic carbons would resonate at lower field (120-150 ppm), while the sp³ hybridized carbons of the oxane and isoindole rings, including the key spirocyclic carbon, would be found at higher field. This technique confirms the number of distinct carbon environments in the molecule.
Table 4.1.1.1: Hypothetical ¹H and ¹³C NMR Data for 2,3-Dihydrospiro[isoindole-1,4'-oxane] (Note: This table is illustrative as experimental data is unavailable.)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | (Expected: 7.0-8.0) | (Expected: 120-140) |
| Aromatic C (quat.) | - | (Expected: 140-150) |
| CH₂ (Isoindole) | (Expected: 3.5-4.5) | (Expected: 40-60) |
| CH₂ (Oxane, adjacent to O) | (Expected: 3.5-4.0) | (Expected: 60-70) |
| CH₂ (Oxane) | (Expected: 1.5-2.5) | (Expected: 20-40) |
| Spiro C | - | (Expected: 80-100) |
| NH | (Variable) | - |
2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Detailed Stereochemical and Regiochemical Assignment
Two-dimensional NMR experiments would be essential to assemble the molecular puzzle.
COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent to each other within the isoindole and oxane rings.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): Would correlate each proton signal directly to the carbon it is attached to, allowing for unambiguous assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of the molecule, for instance, linking the aromatic protons to the spirocyclic carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would identify protons that are close to each other in space, even if they are not directly connected through bonds. This is indispensable for determining the stereochemistry and three-dimensional conformation of the molecule, particularly the spatial relationship between the isoindole and oxane rings around the spiro center.
Mass Spectrometry for Precise Molecular Formula and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of 2,3-Dihydrospiro[isoindole-1,4'-oxane], allowing for the calculation of its precise molecular formula (C₁₂H₁₅NO). Tandem mass spectrometry (MS/MS) experiments would involve fragmenting the molecule and analyzing the resulting pieces. The fragmentation pattern would provide structural clues, often showing characteristic losses of parts of the oxane or isoindole rings, which would help confirm the proposed structure.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
IR spectroscopy would identify the functional groups present. Key expected absorptions for 2,3-Dihydrospiro[isoindole-1,4'-oxane] would include:
N-H stretch: A characteristic peak around 3300-3500 cm⁻¹ for the secondary amine in the isoindole ring.
C-H stretches: Peaks just below 3000 cm⁻¹ for the sp³ C-H bonds and just above 3000 cm⁻¹ for the aromatic sp² C-H bonds.
C=C stretch: Aromatic ring stretching vibrations around 1450-1600 cm⁻¹.
C-O stretch: A strong absorption in the 1050-1150 cm⁻¹ region, characteristic of the ether linkage in the oxane ring.
C-N stretch: A peak in the 1250-1350 cm⁻¹ region.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
If a suitable single crystal of 2,3-Dihydrospiro[isoindole-1,4'-oxane] could be grown, X-ray crystallography would provide the ultimate proof of its structure. This technique maps the electron density of the atoms in the crystal, yielding a definitive three-dimensional model of the molecule. It would unambiguously confirm the connectivity and provide precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the rings and the stereochemistry at the spirocyclic center.
Analysis of Stereochemical and Regiochemical Purity
The synthesis of spirocyclic compounds such as 2,3-Dihydrospiro[isoindole-1,4'-oxane] can often lead to the formation of various stereoisomers and regioisomers. The unambiguous determination of the purity of the desired isomer is critical. High-resolution analytical techniques are employed to ensure the structural integrity of the final compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for these analyses. One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom and the connectivity within the molecule. For instance, in the analysis of spirooxindole derivatives, ¹H NMR spectra typically show aliphatic protons in the range of δ 1.50–4.86 ppm and aromatic protons between δ 6.57–7.54 ppm. The characteristic singlet for an isatin-like -NH proton might appear around δ 7.5 ppm. In ¹³C NMR, aliphatic carbons resonate between δ 27.17 and 73.91 ppm, while aromatic carbons are found in the δ 104.99–163.30 ppm region. The carbonyl carbons of the oxindole (B195798) moiety are typically observed at the lower field, between δ 180.34 and 196.13 ppm.
Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is crucial for confirming the molecular weight and elemental composition of the synthesized compounds. The observation of molecular ion peaks, such as [M+H]⁺, provides definitive evidence of the target molecule.
For chiral spiro compounds, the determination of enantiomeric excess (ee) is often achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. This technique separates enantiomers, allowing for their quantification and an assessment of the stereoselectivity of the synthetic method. The diastereomeric ratio (dr) of compounds with multiple stereocenters can often be determined directly from the integration of signals in ¹H NMR spectra.
| Technique | Application | Typical Data Obtained |
| ¹H NMR | Structural confirmation and diastereomeric ratio determination. | Chemical shifts (δ) and coupling constants (J) for protons. |
| ¹³C NMR | Carbon skeleton confirmation. | Chemical shifts (δ) for carbon atoms. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity analysis. | Correlation maps showing proton-proton and proton-carbon connectivities. |
| ESI-MS | Molecular weight confirmation. | Mass-to-charge ratio (m/z) of the molecular ion. |
| Chiral HPLC | Enantiomeric excess (ee) determination. | Chromatogram showing separated enantiomers. |
Investigation of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)
The solid-state properties of a molecular compound are dictated by the way its constituent molecules are arranged in the crystal lattice. This arrangement, known as crystal packing, is stabilized by a network of intermolecular interactions. Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state and revealing the details of its crystal packing.
For isoindole and spiro-indole derivatives, common intermolecular interactions include hydrogen bonds (e.g., N-H···O, C-H···O), π–π stacking between aromatic rings, and van der Waals forces. nih.govnih.gov For example, in the crystal structure of some indole (B1671886) derivatives, molecules can form inversion dimers linked by pairs of N—H⋯O hydrogen bonds. nih.gov
Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govsemanticscholar.orgresearchgate.netkmu.edu.tr This method partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. nih.gov The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds.
For instance, in a study of bromo-substituted indole derivatives, Hirshfeld surface analysis revealed that H···H contacts were the most significant, contributing 38.7–44.7% to the crystal packing. nih.gov Other important interactions were C···H/H···C (20.4–25.7%), O···H/H···O (14.6–17.9%), and Br···H/H···Br (8.2–12.6%). nih.gov This quantitative analysis provides a deeper understanding of the forces governing the supramolecular architecture.
The combination of single-crystal X-ray diffraction and Hirshfeld surface analysis offers a comprehensive picture of the solid-state structure of compounds like 2,3-Dihydrospiro[isoindole-1,4'-oxane], elucidating the subtle interplay of intermolecular forces that define their crystal packing.
| Interaction Type | Description | Typical Contribution (Example) |
| H···H | Contacts between hydrogen atoms. | 38.7–44.7% |
| C···H/H···C | Interactions involving carbon and hydrogen atoms, including C-H···π. | 20.4–25.7% |
| O···H/H···O | Hydrogen bonding involving oxygen atoms. | 14.6–17.9% |
| Halogen···H/H···Halogen | Interactions involving halogen atoms (e.g., Br···H). | 8.2–12.6% |
| π–π stacking | Stacking of aromatic rings. | Variable, visualized by surface shape. |
Theoretical and Computational Studies on 2,3 Dihydrospiro Isoindole 1,4 Oxane
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of spiro-heterocyclic systems. These methods allow for a detailed examination of electronic structure, molecular stability, and the energetic landscapes of chemical reactions.
Density Functional Theory (DFT) for Electronic Structure, Stability, and Reaction Energetics
Density Functional Theory (DFT) has been widely applied to investigate the electronic properties of isoindole and spiro-oxindole derivatives. These calculations are crucial for understanding the distribution of electrons within the molecule, which in turn governs its stability and reactivity.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For spiro-oxindole derivatives, DFT studies have been used to determine the molecular electrostatic potential and frontier molecular orbitals, which support the stereochemical selectivity of their synthesis reactions.
The stability of different isomers and conformers can also be assessed by comparing their total electronic energies calculated using DFT. For instance, in the synthesis of spiro[isoindolinone] derivatives through cycloaddition reactions, DFT calculations can predict the most energetically favorable products, thus explaining the observed regioselectivity and stereoselectivity.
Table 1: Representative DFT-Calculated Electronic Properties of a Spiro-Oxindole Analog
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
Note: The data in this table is representative of typical values found for spiro-oxindole derivatives in computational studies and is intended for illustrative purposes.
Computational Probing of Reaction Mechanisms and Transition States
Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides a powerful avenue for mapping out reaction pathways and identifying key transition states. For the synthesis of spiro[isoindolinone] derivatives, which often involves complex multi-step reactions like 1,3-dipolar cycloadditions, DFT calculations can be used to model the entire reaction coordinate.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates. For example, computational studies on the synthesis of spiro isoindolinone derivatives have elucidated the preferred reaction pathways, such as a concerted mechanism in cycloaddition reactions, by demonstrating that the transition state for this pathway is lower in energy than that of a stepwise mechanism. A comprehensive conformational analysis of transition states in aza-spiro ring formations has been performed to understand the origins of stereoselectivity elsevierpure.comnih.govresearchgate.net.
Prediction of Spectroscopic Parameters and Conformational Preferences
Quantum chemical calculations are also a valuable tool for predicting spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). By comparing the calculated spectra with experimental data, the proposed structures of complex molecules like spiro[indeno[1,2-b]quinoxalin-11, 1′-cyclopropane] diastereoisomers can be confirmed researchgate.net.
Furthermore, computational methods are extensively used to explore the conformational landscape of flexible molecules. For spiro compounds, which have a rigidifying spiro-center, understanding the preferred conformations of the ring systems is crucial. By performing a systematic search of the potential energy surface, the most stable conformers can be identified, and their relative populations can be predicted based on their calculated energies. This information is vital for understanding the molecule's three-dimensional shape, which is a key determinant of its biological activity. Conformational analysis of transition states using Cremer-Pople puckering parameters has been used to understand puckering preferences in aza-spiro ring formations elsevierpure.comnih.govresearchgate.net.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations are particularly useful for understanding how a molecule like 2,3-Dihydrospiro[isoindole-1,4'-oxane] would behave in a biological environment, such as in solution or interacting with a protein.
Structure-Reactivity Relationships Derived from Computational Models
By combining the insights gained from quantum chemical calculations and other computational methods, it is possible to establish structure-reactivity relationships. These relationships are crucial for the rational design of new molecules with desired properties.
For instance, Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. For spiro-alkaloids, QSAR studies have been used to describe their anti-neoplastic properties using molecular descriptors derived from their computed structures rsc.org. For a series of 1,3-dioxoisoindoline-4-aminoquinolines, QSAR models have been developed to predict their antiplasmodial activities nih.gov. While a specific QSAR study for 2,3-Dihydrospiro[isoindole-1,4'-oxane] has not been reported, the principles of QSAR could be applied to a series of its derivatives to guide the synthesis of more potent bioactive compounds. Computational models can help identify which structural features are most important for a particular activity, thereby directing synthetic efforts towards more promising candidates.
Emerging Academic Applications and Future Directions in Spiro Isoindole Oxane Chemistry Non Biological Focus
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis yield of 2,3-Dihydrospiro[isoindole-1,4'-oxane]?
To improve synthesis efficiency, focus on:
- Reagent stoichiometry : Adjust molar ratios of precursors (e.g., isoindole derivatives and oxane-containing reactants) to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity in spiroannulation steps .
- Catalytic systems : Explore transition-metal catalysts (e.g., Pd or Cu) for regioselective cyclization .
- Purification : Use silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the spiro product from byproducts .
Q. What spectroscopic techniques are critical for characterizing the spirocyclic structure?
- NMR spectroscopy : Use - and -NMR to confirm spiro junction connectivity and stereochemistry. Key signals include deshielded protons near the oxane oxygen and isoindole aromatic resonances .
- IR spectroscopy : Identify carbonyl (C=O) and ether (C-O-C) stretching frequencies to validate oxane ring formation .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to rule out isomeric impurities .
Q. How can researchers assess the thermodynamic stability of 2,3-Dihydrospiro[isoindole-1,4'-oxane] in solution?
- DSC/TGA : Measure melting points and decomposition temperatures to evaluate thermal stability .
- Solubility studies : Test in solvents like DMSO, methanol, and chloroform to determine compatibility for downstream reactions .
- Kinetic stability : Monitor degradation via HPLC under accelerated conditions (e.g., elevated temperature or UV exposure) .
Advanced Research Questions
Q. What methodologies address stereochemical challenges in synthesizing enantiopure 2,3-Dihydrospiro[isoindole-1,4'-oxane]?
- Chiral auxiliaries : Incorporate enantioselective catalysts (e.g., BINOL-derived ligands) during cyclization to control spiro center configuration .
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) to resolve racemic mixtures .
- X-ray crystallography : Determine absolute configuration post-synthesis to validate stereochemical outcomes .
Q. How can computational methods predict the conformational flexibility of the spirocyclic system?
- Molecular dynamics (MD) : Simulate ring puckering and torsional angles to assess oxane and isoindole ring dynamics .
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict stability of chair vs. boat conformations in the oxane ring .
- Docking studies : Model interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships .
Q. How should researchers resolve contradictions in spectroscopic data during structure elucidation?
- Cross-validation : Compare -NMR data with -NMR DEPT experiments to distinguish quaternary carbons from CH/CH groups .
- 2D NMR (COSY, NOESY) : Map through-space couplings (NOE effects) to confirm spatial proximity of protons across the spiro junction .
- Isotopic labeling : Introduce - or -labels to track reaction pathways and validate proposed intermediates .
Q. What strategies mitigate side reactions during functionalization of the spiro scaffold?
- Protecting groups : Temporarily block reactive sites (e.g., isoindole NH) with Boc or Fmoc groups before derivatizing the oxane ring .
- Low-temperature conditions : Perform electrophilic substitutions (e.g., nitration) at −78°C to suppress ring-opening .
- In situ monitoring : Use real-time FTIR or Raman spectroscopy to detect intermediate species and adjust reaction parameters .
Data Contradiction Analysis
Q. How to interpret conflicting mass spectrometry and elemental analysis results?
- Purity assessment : Re-run analyses after rigorous purification (e.g., recrystallization or preparative HPLC) to exclude solvent or salt interference .
- High-resolution MS : Compare isotopic patterns with theoretical values to identify adducts or contaminants .
- Combined techniques : Cross-reference with XPS or EA (C/H/N ratios) to reconcile discrepancies .
Q. What causes variability in biological activity data for spirocyclic analogs?
- Conformational polymorphism : Test crystalline vs. amorphous forms using PXRD to assess bioavailability differences .
- Metabolic stability : Perform microsomal assays (e.g., liver S9 fractions) to evaluate degradation pathways .
- Epimerization : Monitor stereochemical integrity under physiological conditions (pH 7.4, 37°C) via chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
